molecular formula C12H11ClN2O3S B2445156 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide CAS No. 104095-22-9

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Cat. No.: B2445156
CAS No.: 104095-22-9
M. Wt: 298.74
InChI Key: NFHCNVOHBVCEMH-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a benzenesulfonamide derivative supplied for research applications. This compound features a multifunctional scaffold, combining a primary sulfonamide group, a hydroxy group, and a chloro-phenyl moiety, which is of significant interest in medicinal chemistry and drug discovery. Benzenesulfonamides are a prominent class of compounds known for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which are important therapeutic targets. The sulfonamide group acts as a zinc-binding function, enabling competitive inhibition of the CA active site . Research into novel 3-Amino-4-hydroxy-benzenesulfonamide derivatives has demonstrated their potential in anticancer research, showing activity against various cancer cell lines, including glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma in both 2D and 3D cell culture models . The presence of both hydrophilic and lipophilic regions on the molecule can contribute to favorable pharmacokinetic properties, making it a useful scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Certificate of Analysis for detailed, lot-specific data.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-9-3-1-2-4-11(9)15-19(17,18)8-5-6-12(16)10(14)7-8/h1-7,15-16H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCNVOHBVCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 3-amino-4-hydroxybenzenesulfonamide followed by the introduction of the 2-chloro-phenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide has been extensively studied for its potential therapeutic effects:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various tumors. In vitro studies indicate that this compound can effectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM . Such inhibition may have implications in cancer therapy.
  • Antimicrobial Properties : Research has demonstrated that derivatives of benzenesulfonamides exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial metabolic pathways .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as arthritis .

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme InhibitionInhibits carbonic anhydrase IX; potential use in cancer treatment
Antimicrobial ActivityEffective against various bacterial strains; disrupts metabolic pathways
Anti-inflammatory EffectsModulates inflammatory responses; potential application in chronic diseases

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, contributing to the development of new materials and chemical processes .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on carbonic anhydrase IX revealed significant potential for anticancer applications. The compound was tested against various concentrations, showing a dose-dependent inhibition profile that suggests its viability as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was evaluated for its antibacterial efficacy against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited substantial antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics . This highlights its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
  • 4-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
  • 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide

Uniqueness: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl group also contributes to its specificity in binding interactions and its potential as a versatile intermediate in synthetic chemistry.

Biological Activity

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, often referred to as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a chloro-substituted phenyl group, a hydroxy group, and a sulfonamide moiety, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11ClN2O3S
  • Molecular Weight : 298.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor or receptor modulator by binding to active sites or influencing signal transduction pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, including carbonic anhydrases (CAs), which play essential roles in physiological processes such as respiration and acid-base balance. For instance, similar benzenesulfonamide derivatives have shown significant inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of benzenesulfonamides exhibit antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound have been tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), showing significant inhibition of cell proliferation at concentrations between 1.52 and 6.31 μM .

Study on Anticancer Activity

A study evaluating the anticancer properties of various benzenesulfonamide derivatives reported that certain compounds induced apoptosis in cancer cells. Specifically, one derivative led to a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups . This suggests that modifications in the benzenesulfonamide structure can enhance its efficacy against cancer.

Cardiovascular Effects

Another investigation focused on the cardiovascular implications of related benzenesulfonamides using isolated rat heart models. The study found that certain compounds significantly decreased perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular diseases . This effect was hypothesized to be linked to interactions with calcium channels.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (nM) for CA IXAntiproliferative Activity (μM)Notes
This compoundTBDTBDPotential enzyme inhibitor
4-Amino-N-(2-chloro-phenyl)-benzenesulfonamideTBDTBDSimilar structural properties
3-Amino-N-(4-chloro-phenyl)-benzenesulfonamideTBDTBDVariation in phenyl substitution

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, and how are intermediates characterized?

  • Answer : Synthesis involves multi-step reactions, including diazo coupling and sulfonamide formation. For example, Al-Rufaie (2016) utilized diazenyl intermediates reacted with sulfonyl chlorides under controlled pH (8–9). Key characterization methods:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10.2 ppm) .

  • IR Spectroscopy : Confirms functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, N-H bends at 1600 cm⁻¹) .

  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 323) .

    StepReaction TypeKey ConditionsCharacterization Tools
    1Diazotization0–5°C, NaNO₂/HClTLC, IR
    2CouplingpH 8–9, RTUV-Vis, NMR
    3Sulfonamide FormationReflux, 12hMelting point, MS

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

  • Answer : The amino (-NH₂) and hydroxy (-OH) groups act as bidentate ligands. Al-Rufaie (2016) demonstrated chelation with Cu(II) and Ni(II), confirmed by:

  • UV-Vis : d-d transitions (e.g., Cu(II) complexes show λₘₐₘ at 600–650 nm) .
  • Magnetic Susceptibility : Paramagnetic behavior in octahedral Cu(II) complexes .
  • Conductivity : Non-electrolytic nature in DMSO, indicating neutral complexes .

Q. What spectroscopic methods differentiate this compound from structurally similar sulfonamides?

  • Answer : Key discriminators include:

  • 13C NMR : Unique chemical shifts for the 2-chloro-phenyl substituent (e.g., C-Cl at δ 125–130 ppm) .
  • X-ray Crystallography : Resolves bond angles and torsional strain (e.g., dihedral angle between benzene rings ≈ 75°) .
  • HPLC-PDA : Retention time and UV profile compared to analogs (e.g., λₘₐₘ at 280 nm for aromatic π→π* transitions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by polymorphism or solvate formation?

  • Answer :

  • Variable Temperature (VT) NMR : Detects dynamic tautomerism (e.g., keto-enol equilibria) in solution .
  • Single-Crystal X-ray Diffraction : Distinguishes polymorphs (e.g., monoclinic vs. orthorhombic systems) .
  • Thermogravimetric Analysis (TGA) : Identifies solvates (e.g., weight loss at 100–150°C for water/methanol) .

Q. What computational approaches guide bioactivity predictions and assay design?

  • Answer :

  • Molecular Docking : Predicts binding to targets like carbonic anhydrase (e.g., Glide score < -8.0 for active site interactions) .
  • QSAR Modeling : Relates substituent effects (e.g., Hammett σ values) to antimicrobial IC₅₀ .
  • MD Simulations : Assess stability of protein-ligand complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What strategies stabilize the sulfonamide group under physiological pH for pharmacological studies?

  • Answer :

  • Prodrug Design : Mask -SO₂NH₂ with enzymatically cleavable groups (e.g., acetylated precursors) .
  • pH-Dependent Degradation Studies : Monitor hydrolysis via HPLC (e.g., t₁/₂ = 8h at pH 7.4 vs. 2h at pH 1.2) .
  • Co-crystallization : Enhances stability with cyclodextrins (e.g., 1:1 molar ratio reduces degradation by 70%) .

Q. How do steric effects from the 2-chloro-phenyl group influence regioselectivity in derivatization reactions?

  • Answer :

  • Electrophilic Aromatic Substitution : Chlorine’s -I effect directs nitration to the para position (yield: 65% vs. meta’s 20%) .
  • Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to avoid ortho-hindrance (yield: 85% with Pd/XPhos vs. 40% with Pd/PPh₃) .

Q. What advanced NMR techniques characterize dynamic processes in solution?

  • Answer :

  • EXSY (Exchange Spectroscopy) : Detects slow exchange between tautomers (e.g., τ ≈ 1s at 298K) .
  • DOSY (Diffusion-Ordered Spectroscopy) : Confirms aggregation (e.g., D = 1.2×10⁻⁹ m²/s for monomer vs. 0.7×10⁻⁹ m²/s for dimer) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzyme inhibition and cell-based assays?

  • Answer :

  • Orthogonal Assays : Compare IC₅₀ from purified enzyme (e.g., 0.5 µM) vs. EC₅₀ in cell culture (e.g., 5 µM) to assess membrane permeability .
  • Metabolic Profiling : Identify prodrug activation using LC-MS (e.g., intracellular conversion efficiency < 30%) .

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